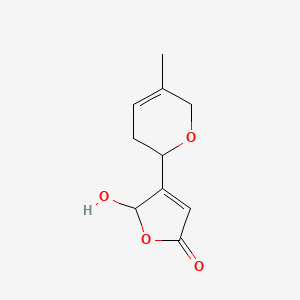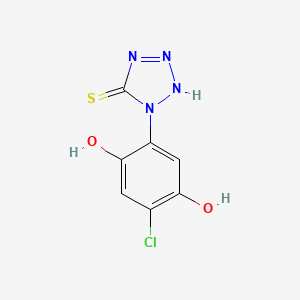![molecular formula C30H20N2O2 B12560636 3,8-Bis[(4-methoxyphenyl)ethynyl]-1,10-phenanthroline CAS No. 168003-71-2](/img/structure/B12560636.png)
3,8-Bis[(4-methoxyphenyl)ethynyl]-1,10-phenanthroline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,8-Bis[(4-methoxyphenyl)ethynyl]-1,10-phenanthroline is an organic compound that belongs to the class of phenanthroline derivatives. This compound is characterized by the presence of two 4-methoxyphenyl groups attached to the phenanthroline core via ethynyl linkages. Phenanthroline derivatives are known for their applications in coordination chemistry, photophysics, and materials science due to their unique electronic and structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Bis[(4-methoxyphenyl)ethynyl]-1,10-phenanthroline typically involves the Sonogashira coupling reaction. This reaction is carried out between 3,8-dibromo-1,10-phenanthroline and 4-methoxyphenylacetylene in the presence of a palladium catalyst, such as palladium(II) acetate, and a copper co-catalyst, such as copper(I) iodide. The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, and requires a base, such as triethylamine, to facilitate the coupling process. The reaction mixture is typically heated to a temperature of around 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Sonogashira coupling reaction. This would require optimization of reaction conditions, such as temperature, pressure, and catalyst loading, to achieve high yields and purity. Additionally, purification techniques, such as column chromatography or recrystallization, would be employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
3,8-Bis[(4-methoxyphenyl)ethynyl]-1,10-phenanthroline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitric acid for nitration, bromine in acetic acid for bromination.
Major Products Formed
Oxidation: Formation of phenanthroline derivatives with oxidized phenyl groups.
Reduction: Formation of reduced phenanthroline derivatives.
Substitution: Formation of nitro or bromo derivatives of the compound.
Applications De Recherche Scientifique
3,8-Bis[(4-methoxyphenyl)ethynyl]-1,10-phenanthroline has several scientific research applications, including:
Coordination Chemistry: Used as a ligand in the formation of metal complexes, which are studied for their catalytic and electronic properties.
Photophysics: Investigated for its photophysical properties, such as fluorescence and phosphorescence, making it useful in the development of light-emitting devices and sensors.
Materials Science: Employed in the design of organic materials with specific electronic and optical properties, such as organic semiconductors and photovoltaic materials.
Biological Studies: Explored for its potential biological activities, including antimicrobial and anticancer properties.
Mécanisme D'action
The mechanism of action of 3,8-Bis[(4-methoxyphenyl)ethynyl]-1,10-phenanthroline is largely dependent on its interaction with metal ions and biological targets. As a ligand, it can coordinate with metal ions to form complexes that exhibit unique electronic and catalytic properties. In biological systems, the compound may interact with DNA or proteins, leading to potential therapeutic effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,10-Phenanthroline: A parent compound with similar coordination chemistry applications.
4,7-Diphenyl-1,10-phenanthroline: Another phenanthroline derivative with phenyl groups at different positions.
2,9-Dimethyl-1,10-phenanthroline: A derivative with methyl groups instead of ethynyl linkages.
Uniqueness
3,8-Bis[(4-methoxyphenyl)ethynyl]-1,10-phenanthroline is unique due to the presence of ethynyl linkages and methoxy groups, which enhance its electronic properties and make it suitable for specific applications in photophysics and materials science. The ethynyl linkages provide extended conjugation, while the methoxy groups can influence the compound’s solubility and reactivity.
Propriétés
Numéro CAS |
168003-71-2 |
|---|---|
Formule moléculaire |
C30H20N2O2 |
Poids moléculaire |
440.5 g/mol |
Nom IUPAC |
3,8-bis[2-(4-methoxyphenyl)ethynyl]-1,10-phenanthroline |
InChI |
InChI=1S/C30H20N2O2/c1-33-27-13-7-21(8-14-27)3-5-23-17-25-11-12-26-18-24(20-32-30(26)29(25)31-19-23)6-4-22-9-15-28(34-2)16-10-22/h7-20H,1-2H3 |
Clé InChI |
RKCGKSMXDAEOKI-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C#CC2=CN=C3C(=C2)C=CC4=CC(=CN=C43)C#CC5=CC=C(C=C5)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{[(2,3-Dimethylbutan-2-yl)(dimethyl)silyl]oxy}pent-2-en-1-ol](/img/structure/B12560553.png)


![Methyl (1R,6R)-bicyclo[4.2.0]oct-7-ene-7-carboxylate](/img/structure/B12560572.png)
![4-[3-Diphenylphosphoryl-1-(4-hydroxy-3,5-dimethylphenyl)cyclohexyl]-2,6-dimethylphenol](/img/structure/B12560580.png)

![1,2-Dibromo-4,5-bis[(pent-4-en-1-yl)oxy]benzene](/img/structure/B12560587.png)
![Chloro(dimethyl){4-[(propan-2-yl)oxy]phenyl}silane](/img/structure/B12560602.png)
![4-[3-(4-Hydroxy-3-methylphenyl)-1,3-dimethylcyclohexyl]-2-methylphenol](/img/structure/B12560605.png)





